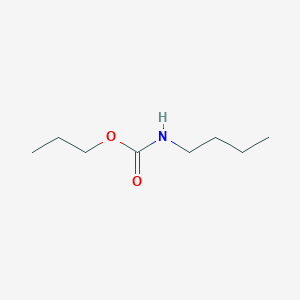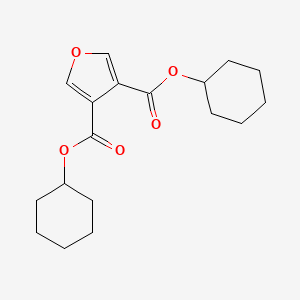![molecular formula C9H16O2 B12919211 1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane CAS No. 871-12-5](/img/structure/B12919211.png)
1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is an organic compound that features a butane backbone with a prop-2-yn-1-yloxy and an ethoxy group attached. This compound is of interest due to its unique structure, which combines alkyne and ether functionalities, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane typically involves the reaction of 1-bromo-2-butene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the propargyl alcohol displaces the bromine atom to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the alkyne group.
Industrial Production Methods
On an industrial scale, the production of 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carbonyl compounds.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Palladium on carbon (Pd/C) or Lindlar’s catalyst for partial hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new ether derivatives.
Applications De Recherche Scientifique
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane exerts its effects involves the interaction of its functional groups with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The ether groups can act as electron donors, stabilizing reactive intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Prop-2-yn-1-yloxy)butane: Lacks the ethoxy group, making it less versatile in certain reactions.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)propane: Shorter carbon chain, affecting its reactivity and physical properties.
1-(1-(Prop-2-yn-1-yloxy)ethoxy)pentane: Longer carbon chain, which can influence its solubility and boiling point.
Uniqueness
1-(1-(Prop-2-yn-1-yloxy)ethoxy)butane is unique due to its combination of alkyne and ether functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
871-12-5 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-(1-prop-2-ynoxyethoxy)butane |
InChI |
InChI=1S/C9H16O2/c1-4-6-8-11-9(3)10-7-5-2/h2,9H,4,6-8H2,1,3H3 |
Clé InChI |
FMUKORQKCXVLSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Hydroxyethyl)-2,7-dimethyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12919130.png)




![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12919166.png)
![3-{[4-chloro-1-(3-chlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}-N-[2,6-di(propan-2-yl)phenyl]-4-methylbenzamide](/img/structure/B12919173.png)






![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-1h-indole-2-carboxylate](/img/structure/B12919207.png)
